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Compound of Interest

Compound Name:
erythro-N-Boc-D-

Homophenylalanine epoxide

CAS No.: 1217728-66-9

Cat. No.: B6354458

Get Quote

Executive Summary
erythro-N-Boc-D-Homophenylalanine epoxide (CAS: 1217728-66-9) is a critical chiral

building block used primarily in the synthesis of HIV protease inhibitors (e.g., Atazanavir

analogs) and aminopeptidase inhibitors. Distinguished by its homophenylalanine side chain (-

CH2CH2Ph), it offers a deeper hydrophobic reach into the S1/S1' enzyme binding pockets

compared to its phenylalanine counterpart.

This guide provides a rigorous technical comparison of this product against its structural

analogs and precursors, supported by validated experimental protocols for quality assurance.

Product Profile & Critical Quality Attributes (CQA)
Chemical Identity

IUPAC Name:tert-Butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

Common Name: erythro-N-Boc-D-Homophenylalanine epoxide
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CAS Number: 1217728-66-9

Molecular Formula: C₁₆H₂₃NO₃

Molecular Weight: 277.36 g/mol

Stereochemistry: (1R, 2R) configuration (Erythro)

COA Specifications (Standard vs. High-Performance)
The following table outlines the baseline requirements for research use versus the stringent

specifications required for GMP pharmaceutical intermediates.

Parameter Test Method
Standard Grade
(Research)

High-Performance
Grade
(GMP/Process)

Appearance Visual
White to off-white

powder

White crystalline

powder

Identification ¹H-NMR, IR, MS Conforms to structure
Conforms to structure

& Reference Standard

Assay (HPLC) RP-HPLC ≥ 97.0% ≥ 98.5%

Chiral Purity (ee) Chiral HPLC ≥ 98.0% ≥ 99.5%

Diastereomeric Ratio

(dr)
Chiral HPLC ≥ 95:5 (Erythro:Threo) ≥ 99:1 (Erythro:Threo)

Epoxide Content Titration (HBr)
95.0% – 105.0%

theoretical

98.0% – 102.0%

theoretical

Loss on Drying Gravimetric ≤ 1.0% ≤ 0.5%

Specific Rotation Polarimetry Report Value
[α]D²⁰ = +8.0° to

+12.0° (c=1, MeOH)*

*Note: Specific rotation is solvent-dependent. Values must be established against an internal

qualified standard.
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Comparative Performance Analysis
Structural Comparison: Homophenylalanine (hPhe) vs.
Phenylalanine (Phe)
The primary alternative to this product is the Phenylalanine epoxide (CAS 98818-34-9), used in

Atazanavir.

Binding Affinity: The hPhe epoxide contains an extra methylene group (-CH2-) in the side

chain. In HIV protease inhibition, this extension allows for optimized filling of the hydrophobic

S1 subsite, often resulting in sub-nanomolar Ki values where the Phe analog may only

achieve nanomolar potency [1].

Selectivity: The hPhe scaffold has demonstrated superior selectivity for human vs. porcine

aminopeptidases compared to Phe derivatives, making it a superior choice for developing

targeted aminopeptidase N (APN/CD13) inhibitors [2].

Stereochemical Comparison: Erythro vs. Threo
Bioactivity: The erythro (syn) configuration is essential for the transition-state mimicry

required in aspartyl protease inhibitors. The threo isomer generally leads to inactive or

significantly less potent compounds due to the misalignment of the hydroxyl group (formed

after ring opening) with the catalytic aspartic acid residues [3].

Synthesis Implication: Commercial preparations must strictly control the dr (diastereomeric

ratio). The erythro epoxide is typically synthesized via the stereoselective reduction of a

chloroketone or bromoketone intermediate.

Functional Group Comparison: Epoxide vs. Halohydrin
Reactivity: The epoxide is the "activated" electrophile. While the halohydrin (e.g.,

chlorohydrin) is a stable precursor, using the epoxide directly eliminates an in situ activation

step (treatment with base) during the coupling reaction with amines.

Process Efficiency: Direct use of the isolated, purified epoxide reduces the risk of side

reactions (such as Darzens condensation byproducts) that can occur when generating the

epoxide in situ from halohydrins.
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Visualizing the Technical Landscape
The following diagram illustrates the synthesis logic and the critical quality control decision

points.

N-Boc-D-Homophenylalanine Diazoketone
Intermediate

Activation Haloketone
(Chloro/Bromo)

HX Stereoselective
Reduction
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Base-Mediated
EpoxidationKOH / MeOH Crude Epoxide

QC: Chiral HPLC
(Check dr & ee)

Fail (Recrystallize)
QC: Purity & Titration

Pass (>95:5 dr) Final Product
erythro-N-Boc-D-hPhe Epoxide

Pass (>98%)

Click to download full resolution via product page

Caption: Synthesis pathway and Critical Quality Control (QC) checkpoints for ensuring erythro-

stereochemistry.

Experimental Protocols (Self-Validating Systems)
Protocol A: High-Precision Purity Determination (HPLC)
Purpose: To quantify chemical purity and identify process impurities (e.g., unreacted

halohydrin).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water (Milli-Q).

Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Gradient: 5% B to 95% B over 20 minutes; Hold 5 mins.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

Validation Criteria: The retention time of the main peak must be stable (±0.1 min). Resolution

(Rs) between the epoxide and any precursor (halohydrin) must be > 1.5.
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Protocol B: Stereochemical Purity (Chiral HPLC)
Purpose: To determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol (90:10 v/v). Note: Strictly isocratic.

Flow Rate: 0.5 mL/min (Lower flow rate improves chiral resolution).

Temperature: 25°C.

Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.

Validation Criteria:

Erythro isomer typically elutes later than Threo on AD-H (Verify with standards).

Calculate dr = Area(Erythro) / [Area(Erythro) + Area(Threo)]. Target > 99:1 for GMP.

Protocol C: Epoxide Content Titration (HBr Method)
Purpose: Absolute quantification of the reactive epoxide ring (differentiating from hydrolyzed

diol impurities).

Reagent: 0.1 N HBr in Glacial Acetic Acid (Standardized).

Solvent: Chlorobenzene or Chloroform (Anhydrous).

Indicator: Crystal Violet (0.1% in Glacial Acetic Acid).

Procedure:

Weigh accurately ~0.3 g of sample into a flask.

Dissolve in 10 mL solvent.

Add 5 drops of indicator.
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Titrate with 0.1 N HBr until the color shifts from blue-violet to blue-green.

Calculation:

(Where V = Volume of HBr, N = Normality, W = Weight of sample, 43.03 = MW of epoxide
group).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Specification & Comparison Guide: erythro-N-
Boc-D-Homophenylalanine Epoxide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6354458/docs#technical-specification-comparison-
guide-erythro-n-boc-d-homophenylalanine-epoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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